![molecular formula C13H17ClO3S B12601270 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol CAS No. 916079-22-6](/img/structure/B12601270.png)
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is an organic compound that features a chlorophenyl group, a methanesulfonyl group, and a pentenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride under basic conditions to form the intermediate 4-chlorobenzyl methanesulfonate. This intermediate is then subjected to a series of reactions including alkylation and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol involves its ability to act as an electrophile due to the presence of the sulfonyl group. This allows it to react with nucleophiles such as amines and thiols, forming stable covalent bonds. The chlorophenyl group can also participate in aromatic substitution reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the chlorophenyl and pentenol groups.
4-Chlorobenzyl chloride: Contains the chlorophenyl group but lacks the sulfonyl and pentenol groups.
4-Chlorobenzyl methanesulfonate: An intermediate in the synthesis of the target compound.
Uniqueness
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
916079-22-6 |
|---|---|
Formule moléculaire |
C13H17ClO3S |
Poids moléculaire |
288.79 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfonyl]-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C13H17ClO3S/c1-3-8-13(2,10-15)18(16,17)9-11-4-6-12(14)7-5-11/h3-7,15H,1,8-10H2,2H3 |
Clé InChI |
AUAOBEJULFAGBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(CO)S(=O)(=O)CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




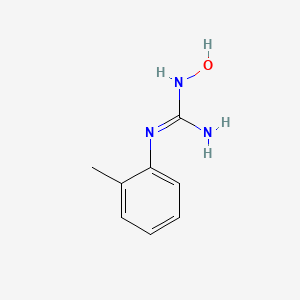
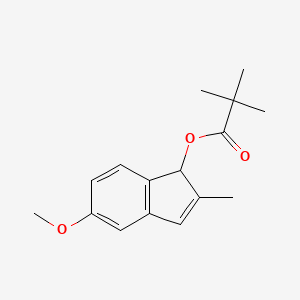
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
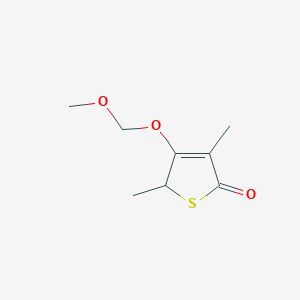
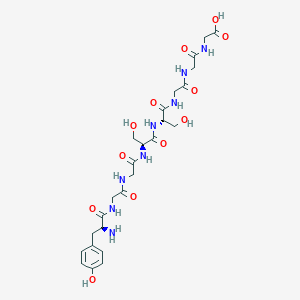
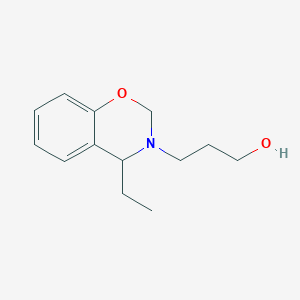
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
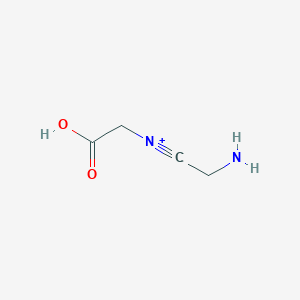
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)
